molecular formula C8H6N2O2S4 B12139222 4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo- CAS No. 41270-34-2

4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo-

Cat. No.: B12139222
CAS No.: 41270-34-2
M. Wt: 290.4 g/mol
InChI Key: DOSWGVZDFWRNRI-ONEGZZNKSA-N
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Description

The compound 4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo- is a fused thiazolidinone derivative characterized by:

  • A central 4-thiazolidinone core.
  • A methyl group at the 3-position.
  • A 3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene substituent at the 5-position, forming a conjugated system with the central ring.

This structure features dual thioxo (C=S) groups at positions 2 and 4, which enhance electron delocalization and influence reactivity. Such derivatives are typically synthesized via Knoevenagel condensation between rhodanine (2-thioxo-thiazolidin-4-one) and aldehydes/ketones, as seen in rhodanine-based protocols .

Properties

CAS No.

41270-34-2

Molecular Formula

C8H6N2O2S4

Molecular Weight

290.4 g/mol

IUPAC Name

(5E)-3-methyl-5-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C8H6N2O2S4/c1-9-5(11)3(15-7(9)13)4-6(12)10(2)8(14)16-4/h1-2H3/b4-3+

InChI Key

DOSWGVZDFWRNRI-ONEGZZNKSA-N

Isomeric SMILES

CN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)C)/SC1=S

Canonical SMILES

CN1C(=O)C(=C2C(=O)N(C(=S)S2)C)SC1=S

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation for Exocyclic Double Bond Formation

The Knoevenagel condensation is a cornerstone for introducing the exocyclic double bond in 5-ene-4-thiazolidinone derivatives . For this compound, the reaction involves:

  • Substrate Preparation : A 4-thiazolidinone core with an active methylene group at C5 (e.g., rhodanine-3-acetic acid) is synthesized via cyclocondensation of thiourea derivatives with α-halocarbonyl compounds .

  • Condensation : The methylene group attacks a carbonyl-containing thiazolidinone derivative (e.g., 3-methyl-4-oxo-2-thioxothiazolidine) in the presence of a base catalyst (e.g., piperidine, ammonium acetate) and solvent (e.g., ethanol, toluene) .

Reaction Conditions :

  • Catalysts : Piperidine (20 mol%), ammonium acetate (1.2 equiv)

  • Solvent : Ethanol (reflux, 6–8 hours)

  • Yield : 60–75%

Mechanistic Insight :
The reaction proceeds via deprotonation of the active methylene group, forming a nucleophilic enolate that attacks the electrophilic carbonyl carbon. Subsequent dehydration yields the Z-configured exocyclic double bond, as confirmed by X-ray crystallography .

Limitations :

  • Requires pre-synthesized thiazolidinone precursors.

  • Stereoselectivity depends on steric and electronic effects of substituents .

Multi-Step Condensation Using Aromatic Amines and Carbon Disulfide

This method constructs the thiazolidinone rings sequentially :

  • First Thiazolidinone Ring :

    • React 3-methylamine with carbon disulfide (CS₂) in ethanol to form a dithiocarbamate intermediate.

    • Treat with chloroacetic acid under basic conditions (KOH, NaOH) to cyclize into 3-methyl-2-thioxo-4-thiazolidinone .

  • Second Thiazolidinone Ring :

    • Introduce a 4-oxo group via oxidation of the thiazolidinone sulfur using H₂O₂ or Lawesson’s reagent .

    • Perform a second Knoevenagel condensation to couple the two thiazolidinone units, forming the exocyclic double bond .

Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction time (15–30 minutes vs. 6 hours) .

  • Employ green solvents (e.g., PEG-300) to enhance sustainability .

Yield : 45–55% (over two steps) .

One-Pot Three-Component Reaction

A streamlined approach combines methylamine , dimethyl acetylenedicarboxylate (DMAD) , and thiourea derivatives in a single pot :

  • Cyclocondensation : DMAD reacts with thiourea to form a thiazolidinone core.

  • In-Situ Oxidation : Introduce the 4-oxo group using iodine or DMSO .

  • Knoevenagel Coupling : Add a second thiazolidinone derivative with an aldehyde group to form the double bond .

Key Advantages :

  • Reduced purification steps.

  • Higher atom economy (70–80% yield) .

Challenges :

  • Competing side reactions (e.g., over-oxidation).

  • Requires strict stoichiometric control .

Isothiocyanate-Based Cyclization

This method utilizes aryl isothiocyanates as building blocks :

  • Synthesis of Isothiocyanate : Treat 3-methyl-4-morpholinophenylamine with thiophosgene to form the corresponding isothiocyanate.

  • Cyclization : React with methyl thioglycolate in DMF/KOH to form the thiazolidinone ring.

  • Oxidation and Coupling : Use Lawesson’s reagent to introduce thioxo groups, followed by condensation with a second thiazolidinone unit .

Reaction Profile :

  • Temperature : 80–90°C (DMF, 4 hours)

  • Yield : 50–60% .

Structural Confirmation :

  • ¹H NMR : δ 2.35 (s, 3H, CH₃), 3.75 (s, 2H, SCH₂), 7.20–7.80 (m, aromatic H) .

  • IR : νmax 1728 cm⁻¹ (C=O), 1215 cm⁻¹ (C=S) .

Comparative Analysis of Methods

MethodKey ReagentsConditionsYieldAdvantagesLimitations
Knoevenagel CondensationRhodanine derivatives, aldehydesEthanol, reflux60–75%High stereoselectivityMulti-step precursor synthesis
Multi-Step CondensationCS₂, chloroacetic acidKOH, ethanol45–55%ScalabilityLow overall yield
One-Pot Three-ComponentDMAD, thioureaMicrowave, PEG-30070–80%Time-efficientSide product formation
Isothiocyanate CyclizationAryl isothiocyanates, Lawesson’s reagentDMF, 80°C50–60%Modular designToxic reagents (thiophosgene)

Chemical Reactions Analysis

Core Thiazolidinone Reactivity

The thiazolidinone ring undergoes nucleophilic substitution and cyclization reactions. Key findings include:

  • Thioxo Group Substitution : The 2-thioxo and 4-oxo groups participate in nucleophilic reactions. For example, replacement of thioxo with oxo groups (e.g., via oxidation) enhances solubility while retaining biological activity, as observed in analogs like Oxo-172 (IC₅₀ = 1.4 μM) .

  • Ring-Opening Reactions : Acidic or basic conditions can hydrolyze the thiazolidinone ring, forming thiol or carboxylic acid derivatives.

Exocyclic Double Bond Reactivity

The 5-thiazolidinylidene moiety enables conjugation-driven reactions:

  • Michael Addition : The α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., thiols, amines). This reactivity is critical in biological systems, where interactions with glutathione form adducts .

  • Cycloaddition : The double bond participates in [4+2] Diels-Alder reactions, forming fused heterocycles (e.g., thiazolo[3,2-a]pyridines) under catalytic conditions .

Thioxo to Oxo Conversion

Replacement of sulfur with oxygen modifies physicochemical properties:

Reaction TypeConditionsOutcomeSource
Oxidation of 2-thioxoH₂O₂/WO₃ or air oxidationForms 2-oxo derivative
Thiol-ene click reactionThiols in aqueous mediaGenerates thioether adducts

Substituent Modification

  • N3-Methyl Group : The 3-methyl group can undergo alkylation or oxidation to introduce polar functionalities (e.g., carboxylic acids) .

Synthetic Routes and Catalysis

Multi-step synthesis protocols for related thiazolidinones highlight:

  • One-Pot Methods : Using Bi(SCH₂COOH)₃ or nano-Ni@zeolite-Y catalysts under solvent-free conditions improves yields (>80%) .

  • Multicomponent Reactions : Condensation of amines, aldehydes, and thioglycolic acid forms thiazolidinone cores, followed by dehydrogenation to introduce the exocyclic double bond .

Reaction Mechanisms and Selectivity

  • Electrophilic Reactivity : The conjugated enone system acts as an electrophile, targeting nucleophilic residues in proteins (e.g., cysteine thiols) .

  • Regioselective Bromination : Bromine selectively attacks the C5 position of the thiazolidinone ring, enabling further functionalization .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductBiological Relevance
Michael AdditionGlutathione, pH 7.4Thiol adductsDetoxification pathway inhibition
Oxidation (2-thioxo)30% H₂O₂, WO₃2-Oxo-4-thiazolidinoneImproved solubility
CycloadditionDienophiles, heatFused heterocyclesPharmacophore optimization

Scientific Research Applications

Biological Activities

4-Thiazolidinones exhibit a broad spectrum of biological activities, making them valuable in pharmaceutical research. Key areas of application include:

  • Antimicrobial Activity : Compounds within this class have demonstrated significant antibacterial and antifungal properties. For example, derivatives have been studied for their effectiveness against various pathogens, including those resistant to conventional antibiotics .
  • Anticancer Properties : Research indicates that certain thiazolidinone derivatives can inhibit the growth of cancer cells by inducing apoptosis. Specifically, compounds have been tested on human colon carcinoma cell lines with promising results .
  • Anti-inflammatory Effects : Several derivatives have shown potential as anti-inflammatory agents, with studies revealing their efficacy in reducing inflammation and pain in animal models .
  • Anticonvulsant Activity : Some thiazolidinone derivatives have been evaluated for their ability to protect against seizures in experimental models, demonstrating a degree of anticonvulsant activity .

Case Study 1: Anticancer Activity

A study investigated the effects of a specific thiazolidinone derivative on HT-29 human colon cancer cells. The derivative exhibited significant growth inhibition compared to untreated controls, suggesting its potential as an anticancer agent. The mechanism involved apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another study, a series of thiazolidinone derivatives were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo- involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic or signaling pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    DNA/RNA Interactions: The compound may interact with nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between the target compound and analogous thiazolidinone derivatives:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight Biological Activity (Reported)
Target Compound 3-methyl, 5-(3-methyl-4-oxo-2-thioxo) 2-thioxo, 4-oxo ~318 g/mol* Not explicitly reported
(5Z)-5-(4-Nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one 3-methyl, 5-(4-nitrobenzylidene) 2-thioxo, 4-oxo 280.32 g/mol Antimicrobial, Antidiabetic
5-[[4-(Dimethylamino)phenyl]methylene]-3-[5-(4-dimethylaminophenyl)-oxadiazol-2-yl]-2-thioxo-4-thiazolidinone 3-oxadiazolyl, 5-(dimethylaminobenzylidene) 2-thioxo, 4-oxo, oxadiazole 451.56 g/mol Anticancer (predicted)
3-Allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones 3-allyl, 5-arylidene 2-thioxo, 4-oxo 250–350 g/mol Antiviral, Anti-inflammatory
3-Coumarinyl-5-aryliden-1,3-thiazolidine-2,4-diones 3-coumarinyl, 5-arylidene 2,4-dioxo 350–400 g/mol Antidiabetic, Antioxidant

*Calculated based on molecular formula (C₉H₈N₂O₂S₃).

Key Observations :

  • Substituent Effects: The target compound’s fused thiazolidinone system at the 5-position distinguishes it from simpler benzylidene-substituted rhodanines (e.g., ). This structural complexity may enhance π-π stacking interactions in biological targets.
  • Thioxo vs. Dioxo : Unlike thiazolidinediones (TZDs) with 2,4-dioxo groups (e.g., ), the target compound retains a thioxo group at position 2, which increases electrophilicity and may alter binding affinity .

Analytical Data Comparison

  • HPLC Retention: The target compound’s polarity (logP ~1.95 predicted) is comparable to 3-ethyl-5-[(phenylamino)methylene]-2-thioxo-4-thiazolidinone, which elutes at 6.2 min on a Newcrom R1 column .
  • Thermal Stability : Thioxo derivatives generally decompose above 200°C, whereas dioxo TZDs (e.g., ) show higher melting points (~270°C) due to crystallinity .

Biological Activity

The compound 4-Thiazolidinone, 3-methyl-5-(3-methyl-4-oxo-2-thioxo-5-thiazolidinylidene)-2-thioxo- belongs to the thiazolidinone family, known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific thiazolidinone derivative, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple thiazolidinone rings and thioketone functionalities. Its structural formula can be represented as follows:

C12H14N2S4O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{S}_4\text{O}_2

This unique arrangement contributes to its biological activity, particularly in enzyme inhibition and cellular signaling pathways.

1. Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. It has shown significant cytotoxic effects against various cancer cell lines in vitro. For instance:

  • NCI 60-Cell-line Screening : The compound exhibited a GI50 of 1.57 µM against leukemia (MOLT-4), colon cancer (SW-620), CNS cancer (SF-539), and melanoma (SK-MEL-5) cell lines .
  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis through caspase activation and cell cycle arrest in specific phases (S and G2/M) in targeted cancer cells .
Cell LineGI50 (µM)TGI (µM)
MOLT-4<0.0113.3
SW-620<0.02-
SF-539--
SK-MEL-5--

2. Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been reported to outperform standard antibiotics like ampicillin and streptomycin in several assays:

  • Activity Spectrum : Effective against a range of bacteria with significant inhibition rates observed in specific strains .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<1 µg/mL
Escherichia coli<1 µg/mL
Pseudomonas aeruginosa<1 µg/mL

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this thiazolidinone derivative exhibits anti-inflammatory properties:

  • Mechanism : It acts as an allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic disorders and inflammatory signaling pathways . The compound promotes insulin receptor activation and enhances glucose uptake in cells, indicating potential benefits for metabolic syndrome management.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazolidinone derivatives, including the target compound, revealed that it induced apoptosis in colorectal cancer cell lines (Caco-2 and HCT-116) at concentrations lower than those toxic to normal cells. The mechanism involved caspase activation exceeding 50% compared to control groups .

Case Study 2: Antimicrobial Activity

In a comparative analysis of various thiazolidinone derivatives against bacterial strains, the compound demonstrated superior antibacterial activity with MIC values significantly lower than those of traditional treatments . This positions it as a promising candidate for further development in antibiotic therapies.

Q & A

Q. Optimization Strategies :

  • Solvent choice : Ethanol or DMF improves solubility and reaction efficiency .
  • Catalyst selection : Piperidine enhances aldol condensation, while ammonium acetate facilitates cyclization .
  • Reaction time : Extended reflux (24–72 hours) improves yield but risks decomposition .

How is the purity and structural integrity of synthesized 4-thiazolidinones confirmed?

Basic Research Question
Key Analytical Methods :

  • Melting Point : Consistency with literature values (e.g., 270°C for coumarinyl derivatives) .
  • TLC (Rf values) : Monitor reaction progress and purity .
  • Spectroscopy :
    • IR : Confirm C=O (1650–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
    • NMR : Assign protons (e.g., arylidene CH at δ 7.2–8.5 ppm) and carbons (e.g., thiazolidinone C=O at δ 165–170 ppm) .
  • Elemental Analysis : Validate C, H, N, S content (e.g., C 60.13%, N 3.51% for dual inhibitors) .

How can researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Question
Methodological Approaches :

  • Cross-Verification : Combine IR, NMR, and mass spectrometry to confirm functional groups and molecular ions .
  • Tautomerism Analysis : Address discrepancies (e.g., keto-enol tautomerism in thioxo groups) using variable-temperature NMR or computational modeling .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., Z/E isomerism in arylidene substituents) .

Example : In 5-arylidene derivatives, conflicting NMR signals may arise from dynamic tautomerism; DFT calculations can predict stable conformers .

What strategies are employed to enhance the biological activity of thiazolidinone derivatives?

Advanced Research Question
Design Strategies :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro, iodo) at C-5 to improve anticancer activity .
  • Hybridization : Fuse with heterocycles (e.g., thiopyrano[2,3-d]thiazoles) to mimic bioactive conformations and reduce metabolic degradation .
  • Prodrug Approaches : Modify C-3 acetic acid derivatives for enhanced bioavailability .

Q. Biological Validation :

  • Antimicrobial Assays : MIC values against S. aureus or E. coli .
  • Cytotoxicity Screening : IC₅₀ measurements via MTT assays (e.g., 15 µM for anthracene hybrids) .

How are computational methods applied in the design of thiazolidinone-based therapeutics?

Advanced Research Question
Computational Workflows :

  • Molecular Docking : Use GOLD or AutoDock to predict binding to targets (e.g., CDK1 kinase or PPAR-γ) .
  • QSAR Modeling : Correlate substituent electronegativity with anti-inflammatory activity .
  • Retrosynthetic AI Tools : Plan one-step syntheses (e.g., PubChem’s AI-driven route for iodophenyl derivatives) .

Case Study : Docking of 5-(4-hydroxy-3-iodobenzylidene) derivatives revealed hydrogen bonding with PPAR-γ’s Tyr473, guiding SAR optimization .

What are the typical challenges in achieving high yields in thiazolidinone synthesis?

Basic Research Question
Critical Factors :

  • Aldehyde Reactivity : Electron-deficient aldehydes (e.g., nitrobenzaldehyde) require longer reaction times .
  • Byproduct Formation : Competing Michael adducts may form; use excess thioglycolic acid to suppress .
  • Purification : Recrystallization from methanol/ethanol mixtures improves purity but reduces yield (e.g., 54–73%) .

Example : Low yields (24%) in dual inhibitors were attributed to steric hindrance from bulky aryl groups .

How does tautomerism affect the spectral characteristics of thiazolidinone derivatives?

Advanced Research Question
Impact of Tautomerism :

  • NMR Shifts : Keto (C=O) and enol-thiol (C-SH) forms cause split signals (e.g., δ 12–14 ppm for enolic protons) .
  • IR Variability : Thioxo (C=S) vs. thiol (S-H) stretches complicate interpretation .

Q. Resolution Methods :

  • Deuterium Exchange : Identify exchangeable protons in D₂O .
  • Computational IR/NMR Prediction : Compare experimental data with Gaussian-calculated spectra .

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